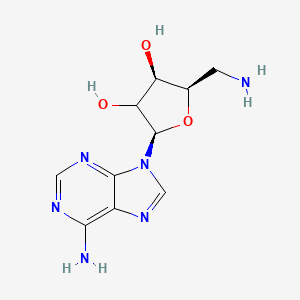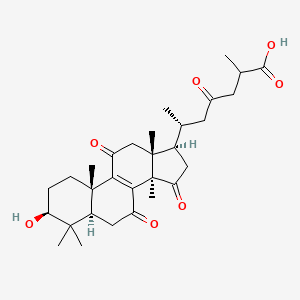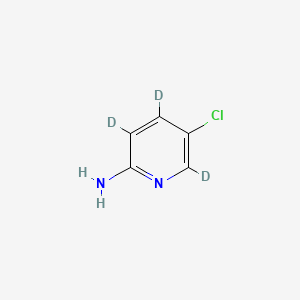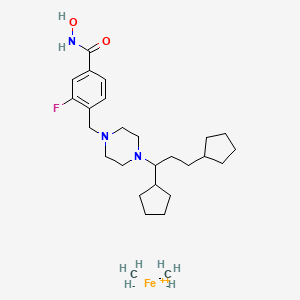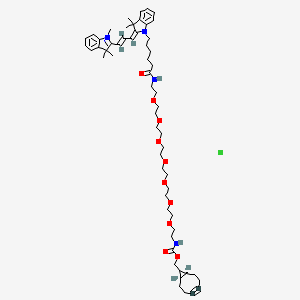
Cy3-PEG7-endo-BCN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy3-PEG7-endo-BCN is a dye derivative of Cyanine 3 (Cy3) containing seven polyethylene glycol (PEG) units. This compound includes the lyophilic bidentate macrocyclic ligand bicyclo[6.1.0]non-4-yne (BCN), which can further synthesize macrocyclic complexes. In click chemistry, endo-BCN can react with molecules containing azide groups to form stable triazoles in the absence of catalysts .
准备方法
Synthetic Routes and Reaction Conditions
Cy3-PEG7-endo-BCN is synthesized by attaching seven PEG units to Cyanine 3, followed by the incorporation of the BCN ligand. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the dye and the successful attachment of the PEG units .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to maintain consistent quality and yield. The process includes purification steps such as chromatography to remove any impurities and ensure the high purity of the final product .
化学反应分析
Types of Reactions
Cy3-PEG7-endo-BCN primarily undergoes click chemistry reactions, specifically the Huisgen cycloaddition reaction with azide-containing molecules to form stable triazoles. This reaction does not require catalysts and proceeds under mild conditions .
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include azide-containing compounds. The reaction conditions are typically mild, often conducted at room temperature without the need for additional catalysts .
Major Products
The major products formed from the reactions of this compound are stable triazole derivatives. These products are highly stable and can be used in various applications, including labeling and imaging .
科学研究应用
Cy3-PEG7-endo-BCN has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of stable triazole compounds.
Biology: Employed as a fluorescent dye for labeling biomolecules, enabling the visualization of biological processes.
Medicine: Utilized in diagnostic imaging to track the distribution of drugs and other molecules within the body.
Industry: Applied in the development of advanced materials and nanotechnology
作用机制
The mechanism of action of Cy3-PEG7-endo-BCN involves its ability to form stable triazoles through click chemistry reactions. The BCN ligand reacts with azide groups to form triazoles, which are highly stable and can be used for various applications. This reaction does not require catalysts and proceeds under mild conditions, making it highly efficient .
相似化合物的比较
Similar Compounds
Cy3-PEG4-endo-BCN: Similar to Cy3-PEG7-endo-BCN but contains four PEG units instead of seven.
Cy5-PEG7-endo-BCN: A derivative of Cyanine 5 (Cy5) with seven PEG units and the BCN ligand.
Cy3-PEG7-endo-N3: Contains an azide group instead of the BCN ligand
Uniqueness
This compound is unique due to its combination of seven PEG units and the BCN ligand, which provides enhanced solubility and stability. This makes it particularly suitable for applications in click chemistry and fluorescent labeling .
属性
分子式 |
C57H83ClN4O10 |
|---|---|
分子量 |
1019.7 g/mol |
IUPAC 名称 |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C57H82N4O10.ClH/c1-56(2)48-20-12-14-22-50(48)60(5)52(56)24-17-25-53-57(3,4)49-21-13-15-23-51(49)61(53)29-16-8-11-26-54(62)58-27-30-64-32-34-66-36-38-68-40-42-70-43-41-69-39-37-67-35-33-65-31-28-59-55(63)71-44-47-45-18-9-6-7-10-19-46(45)47;/h12-15,17,20-25,45-47H,8-11,16,18-19,26-44H2,1-5H3,(H-,58,59,62,63);1H/t45-,46+,47?; |
InChI 键 |
QDCCNPSZSFNYGY-OYFXFMPYSA-N |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC5[C@H]6[C@@H]5CCC#CCC6)(C)C)C)C.[Cl-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC5C6C5CCC#CCC6)(C)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


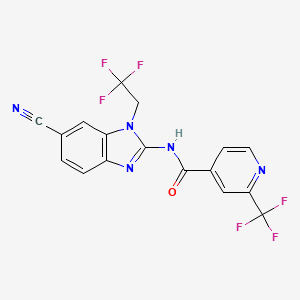


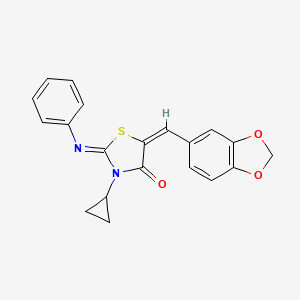
![(2Z,5Z)-3-(1H-benzimidazol-4-ylmethyl)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B15139074.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139077.png)
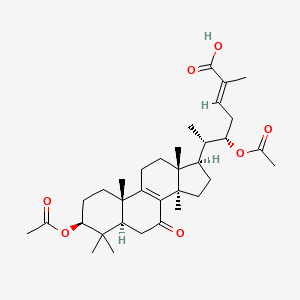
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)
![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)
